molecular formula C12H8ClNO2 B8451550 2-(2-Benzofuranyl)-4-chloromethyloxazole

2-(2-Benzofuranyl)-4-chloromethyloxazole

Cat. No. B8451550
M. Wt: 233.65 g/mol
InChI Key: BFJPISHZGXCPBJ-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

In substantially the same manner as in Reference Example 47, 2-benzofurancarboxamide was allowed to react with 1,3-dichloroacetone to give 2-(2-benzofuranyl)-4-chloromethyloxazole. The yield was 30%. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 133-134° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10]([NH2:12])=[O:11].[Cl:13][CH2:14][C:15]([CH2:17]Cl)=O>>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10]1[O:11][CH:17]=[C:15]([CH2:14][Cl:13])[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)C=2OC=C(N2)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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